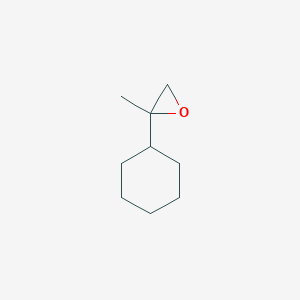
1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione
Overview
Description
“1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C16H15ClN2O3 . It has a molecular weight of 318.75 .
Synthesis Analysis
The synthesis of this compound involves a reaction of 3-quinolin-6-ylpropanal in acetonitrile, which is cooled to 0° C before L-proline, benzoic acid, and N-chlorosuccinimide are added at 0° C . The reaction mixture is stirred at 0° C for 3 hours, and the resulting clear solution is allowed to warm to room temperature and stirred at room temperature for 18 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name: 1-[2-chloro-1-hydroxy-3-(quinolin-6-yl)propyl]pyrrolidine-2,5-dione .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3-quinolin-6-ylpropanal with L-proline, benzoic acid, and N-chlorosuccinimide in acetonitrile .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 598.3±50.0 °C and a predicted density of 1.434±0.06 g/cm3 . It has a predicted vapor pressure of 0-0Pa at 20-25℃ and a predicted pKa of 11.45±0.20 .Safety And Hazards
properties
CAS RN |
1197377-31-3 |
|---|---|
Product Name |
1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione |
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
1-(2-chloro-1-hydroxy-3-quinolin-6-ylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H15ClN2O3/c17-12(16(22)19-14(20)5-6-15(19)21)9-10-3-4-13-11(8-10)2-1-7-18-13/h1-4,7-8,12,16,22H,5-6,9H2 |
InChI Key |
FUPWOFWDARMISK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(C(CC2=CC3=C(C=C2)N=CC=C3)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



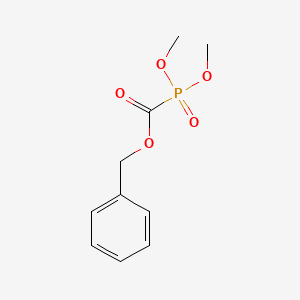
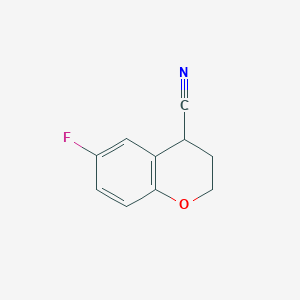
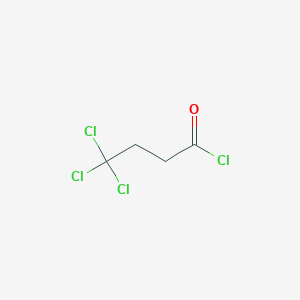
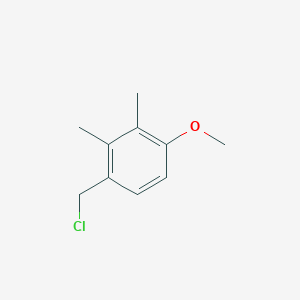
![4-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B8741204.png)
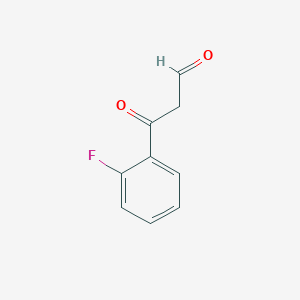


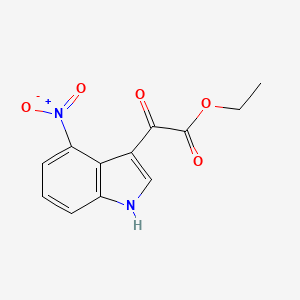
![Methyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8741224.png)
